molecular formula C8H15NO B050781 3-(tetrahydro-2H-pyran-4-yl)azetidine CAS No. 550369-51-2

3-(tetrahydro-2H-pyran-4-yl)azetidine

Cat. No. B050781
Key on ui cas rn: 550369-51-2
M. Wt: 141.21 g/mol
InChI Key: ULQNDLQSKUSZEG-UHFFFAOYSA-N
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Patent
US08173650B2

Procedure details

To a solution of 3-(tetrahydropyran-4-yl)azetidine-1-carboxylic acid tert-butyl ester (730 mg, 3.0 mmol) in DCM (10 mL) were added water (0.15 mL) and TFA (10 mL) The reaction mixture was stirred at room temperature for 4 hours and the concentrated under reduced pressure to give a residue that was taken up in MeOH. The resulting solution was loaded onto a SCX-2 cartridge (10 g) which was washed with MeOH. The desired product was eluted with a 2M solution of ammonia in MeOH. The appropriate fractions were combined and concentrated to give 3-(Tetrahydropyran-4-yl)azetidine as a yellow oil (393 mg, 92%). 1H NMR (300 MHz, CDCl3): δ 3.96 (dd, J=11.0, 4.0, 2H); 3.65 (dd, J=8.0, 8.0 Hz, 2H); 3.44 (dd, J=7.6, 7.6 Hz, 2H); 3.37 (ddd, J=11.9, 11.9, 2.1, 2H); 2.50 (m, 1H); 1.75 (m, 1H); 1.53 (m, 2H); 1.18 (ddd, J=25.0, 11.9, 4.3, 2H).
Name
3-(tetrahydropyran-4-yl)azetidine-1-carboxylic acid tert-butyl ester
Quantity
730 mg
Type
reactant
Reaction Step One
Name
Quantity
0.15 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:11][CH:10]([CH:12]2[CH2:17][CH2:16][O:15][CH2:14][CH2:13]2)[CH2:9]1)=O)(C)(C)C.O.C(O)(C(F)(F)F)=O>C(Cl)Cl.CO>[O:15]1[CH2:16][CH2:17][CH:12]([CH:10]2[CH2:11][NH:8][CH2:9]2)[CH2:13][CH2:14]1

Inputs

Step One
Name
3-(tetrahydropyran-4-yl)azetidine-1-carboxylic acid tert-butyl ester
Quantity
730 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(C1)C1CCOCC1
Name
Quantity
0.15 mL
Type
reactant
Smiles
O
Name
Quantity
10 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a residue that
WASH
Type
WASH
Details
was washed with MeOH
WASH
Type
WASH
Details
The desired product was eluted with a 2M solution of ammonia in MeOH
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
O1CCC(CC1)C1CNC1
Measurements
Type Value Analysis
AMOUNT: MASS 393 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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